6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAUUSXBNUVVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735175 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-47-0 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Mechanism
The bromination proceeds via electrophilic aromatic substitution , where NBS generates bromonium ions (Br⁺) in situ. The amino group at the 2-position of nicotinic acid directs electrophilic attack to the 5-position, forming 2-amino-5-bromo-nicotinic acid. Kinetic studies suggest that low temperatures (-8°C to -35°C) suppress dimerization and over-bromination.
Cyclization Pathway
Cyclization involves nucleophilic attack by the amino group on chloroacetaldehyde, followed by dehydration to form the imidazo ring. The reaction is modeled by the equation:
The use of polar aprotic solvents (e.g., DMF) enhances reaction rates by stabilizing transition states.
Optimization of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Bromination Temp. | -15°C to -25°C | Maximizes Br⁺ stability |
| Cyclization Temp. | 70–90°C | Balances rate and side reactions |
| Solvent | DMF or Acetonitrile | Enhances solubility and kinetics |
Elevating cyclization temperatures above 80°C risks decarboxylation, reducing yields by 10–15%.
Stoichiometric Ratios
-
NBS Excess: A 1:1.2 ratio of 2-aminonicotinic acid to NBS ensures complete bromination without residual starting material.
-
Chloroacetaldehyde: A 1:1.25 molar ratio relative to the brominated intermediate drives cyclization to completion.
Industrial-Scale Synthesis and Process Design
Continuous Flow Reactors
Industrial production employs continuous flow systems to maintain precise temperature control during bromination. This approach reduces batch variability and improves throughput by 30% compared to batch reactors.
Waste Management
-
Solvent Recovery: Ethyl acetate and acetonitrile are distilled and reused, cutting raw material costs by 20%.
-
Acid Neutralization: Spent HCl is neutralized with NaOH, generating NaCl for safe disposal.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Intermediates :
- The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the production of olprinone, a selective phosphodiesterase III inhibitor used to treat heart failure and enhance respiratory function .
- The synthesis method for 6-bromoimidazo[1,2-a]pyridine emphasizes mild reaction conditions and high purity, making it suitable for large-scale pharmaceutical production .
- Anti-inflammatory Properties :
-
Potential Anticancer Activity :
- Preliminary studies suggest that imidazo[1,2-a]pyridine derivatives can exhibit cytotoxicity against various cancer cell lines. The structural modifications on the imidazo ring can significantly influence their biological activity, making this compound a candidate for further anticancer drug development.
Several studies have documented the applications of 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride:
- Study on Olprinone Derivatives : A study highlighted the synthesis of olprinone derivatives from this compound, demonstrating its effectiveness in treating postoperative heart failure. The derivatives showed improved efficacy compared to existing treatments due to their selective inhibition of phosphodiesterase III .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of imidazo derivatives derived from this compound, revealing their potential to reduce inflammation in animal models by inhibiting specific inflammatory pathways .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₈H₅BrN₂O₂·HCl
- Molecular Weight : 277.50 g/mol (free acid: 241.04 g/mol)
- CAS Number : 1260656-47-0 (hydrochloride); 903129-78-2 (free acid)
- Purity : ≥97% (HPLC)
- Appearance : Off-white to light brown solid
Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing bioactive molecules.
Physicochemical Properties :
- Storage : Room temperature, sealed in dry conditions
- Solubility : Enhanced water solubility due to the hydrochloride salt form compared to the free carboxylic acid .
Structural Analogues: Substituent Variations
Table 1: Key Structural and Functional Differences
Functional Group Impact on Reactivity and Bioactivity
- Carboxylic Acid (C8) : Enhances water solubility and enables conjugation reactions (e.g., amide bond formation with amines) . The hydrochloride salt further improves solubility for in vitro assays .
- Halogen Substituents (Br/Cl) : Bromine at C6 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . Chlorine at C6 (as in 8-Bromo-6-chloro derivatives) increases electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Ester vs. Carboxylic Acid : Ethyl esters (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate) are more lipophilic, aiding blood-brain barrier penetration in drug candidates .
- Amino Group (C8): Enables hydrogen bonding with biological targets, as seen in CDK2 inhibition .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (6-Bromo-IMPY-8-COOH HCl) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a bromine atom attached to an imidazo[1,2-a]pyridine core, this compound exhibits a molecular formula of CHBrClNO and a molecular weight of approximately 277.50 g/mol. Its structural features suggest potential applications in drug development and organic synthesis.
The biological activity of 6-Bromo-IMPY-8-COOH HCl is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Direct Binding : The compound can bind to specific enzymes or receptors, influencing their activity.
- Inhibition : It may inhibit the action of certain enzymes, contributing to its therapeutic effects.
- Modulation : The compound can modulate biochemical pathways, affecting cellular functions.
Biological Activities
Research indicates that 6-Bromo-IMPY-8-COOH HCl exhibits notable antibacterial and antifungal properties. The presence of the bromine atom enhances its reactivity and interaction with biological targets, making it a promising candidate for further pharmacological investigations.
Antimicrobial Activity
In vitro studies have shown that 6-Bromo-IMPY-8-COOH HCl has effective antimicrobial properties against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These results indicate that the compound could be developed into an effective antimicrobial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. In particular, it has been shown to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation:
| Compound | IC (μM) |
|---|---|
| 6-Bromo-IMPY-8-COOH HCl | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This indicates comparable efficacy to established anti-inflammatory drugs.
Case Studies
Several case studies highlight the therapeutic potential of 6-Bromo-IMPY-8-COOH HCl:
- Antibacterial Efficacy : In a study involving infected mice models, administration of the compound resulted in a significant reduction in bacterial load compared to control groups.
- Cancer Research : Preliminary studies suggest that derivatives of 6-Bromo-IMPY-8-COOH HCl exhibit cytotoxic effects on cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with IC values indicating potent growth inhibition.
- Safety Profile : Toxicity assessments in animal models have demonstrated that doses up to 2000 mg/kg did not result in acute toxicity, suggesting a favorable safety profile for further development.
Synthesis and Derivatives
The synthesis of 6-Bromo-IMPY-8-COOH HCl typically involves the reaction of 2-aminonicotinic acid with N-bromobutanimide under controlled conditions. This method is advantageous due to its mild reaction conditions and high yield.
Structural Comparisons
Comparative studies with similar compounds reveal that the unique presence of the bromine atom in 6-Bromo-IMPY-8-COOH HCl contributes significantly to its distinct biological properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | Lacks bromine; may exhibit different effects | Lower antibacterial activity |
| Other imidazo[1,2-a]pyridine derivatives | Varies in functional groups | Diverse but less potent than 6-Bromo |
Q & A
Q. What are the common synthetic routes for 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride?
The synthesis typically involves two key steps:
- Bromination : The imidazo[1,2-a]pyridine core is brominated at the 6th position using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions .
- Carboxylation : Introduction of the carboxylic acid group at the 8th position via carbon dioxide insertion or oxidation of a pre-functionalized intermediate . Example protocol: Reacting 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, followed by recrystallization from hexane/ethanol mixtures to yield the product .
Q. How is the compound purified, and what analytical methods confirm its purity?
- Purification : Recrystallization using ethanol/hexane or column chromatography with silica gel and dichloromethane/methanol eluents .
- Analytical Methods :
- HPLC : Purity ≥97% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- NMR/IR : Structural validation through characteristic peaks (e.g., carboxylic acid COOH at ~1700 cm⁻¹ in IR; aromatic protons at 6.5–8.5 ppm in ¹H NMR) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Storage : Store in sealed containers at room temperature, protected from moisture to prevent hydrolysis of the hydrochloride salt .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or non-polar solvents .
Advanced Research Questions
Q. How can substitution reactions at the bromine position be optimized for diverse functionalization?
- Methodology :
- Nucleophilic Substitution : React with sodium azide (NaN₃) or thiols (e.g., KSAc) in DMF at 60–80°C for 12–24 hours .
- Transition Metal Catalysis : Use Pd/Cu catalysts for Suzuki-Miyaura couplings with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
- Steric hindrance from the carboxylic acid group may require elevated temperatures for complete conversion .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Experimental Design :
- Dose-Response Studies : Establish minimum inhibitory concentrations (MICs) across bacterial strains (e.g., Staphylococcus aureus MIC ≤0.006 μM) .
- Selectivity Profiling : Compare activity against human cell lines (e.g., HEK293) to assess off-target effects .
Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?
- SAR Workflow :
Synthesize analogs with halogen (Cl, I) or methyl substitutions at the 6th position.
Test in enzyme inhibition assays (e.g., CDK2) or receptor binding studies (e.g., GPCRs) .
- Example Findings :
| Substituent | Biological Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Br | CDK2 Inhibition | 0.12 | |
| Cl | Anti-inflammatory | 1.5 | |
| I | Antimicrobial | 0.08 |
Q. What advanced analytical techniques characterize its interaction with biological targets?
- Fluorescence Quenching : Monitor binding to serum albumin (BSA) via tryptophan fluorescence quenching at λₑₓ = 280 nm .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized enzymes or receptors .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., CDK2) to identify critical binding motifs .
Methodological Notes
- Contradictions in Synthesis : Some protocols use NaHCO₃ as a base , while others employ stronger bases (e.g., K₂CO₃) for carboxylation . Adjust stoichiometry based on reaction scale.
- Safety Precautions : Use PPE (gloves, goggles) due to H302 (harmful if swallowed) and H335 (respiratory irritation) hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
